Bunaftine hydrochloride

CAS No.: 58779-43-4

Cat. No.: VC18442885

Molecular Formula: C21H31ClN2O

Molecular Weight: 362.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58779-43-4 |

|---|---|

| Molecular Formula | C21H31ClN2O |

| Molecular Weight | 362.9 g/mol |

| IUPAC Name | N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C21H30N2O.ClH/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;/h8-14H,4-7,15-17H2,1-3H3;1H |

| Standard InChI Key | KUTAVPAGPDWFKS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl |

Introduction

Chemical and Structural Profile of Bunaftine Hydrochloride

Molecular Characteristics

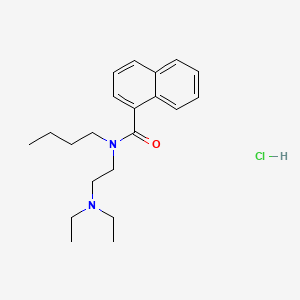

Bunaftine hydrochloride (IUPAC name: N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide hydrochloride) is a small molecule with a molecular formula of C₂₁H₃₁ClN₂O and a molecular weight of 362.9 g/mol. The compound’s structure integrates a naphthalene ring system linked to a butyl-diethylaminoethyl carboxamide group, with the hydrochloride salt forming a critical component for enhanced aqueous solubility .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₁ClN₂O |

| Molecular Weight | 362.9 g/mol |

| CAS Registry Number | 32421-46-8 (free base) |

| Salt Form | Hydrochloride |

| SMILES | CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl |

| InChI Key | WWGZXRYELYWJBD-UHFFFAOYSA-N |

The naphthalene moiety confers hydrophobic interactions, while the tertiary amine and carboxamide groups facilitate binding to cardiac ion channels. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the naphthalene system, which aligns with its role in membrane stabilization .

Synthesis and Salt Formation

Bunaftine is synthesized via a multi-step process involving the condensation of 1-naphthoyl chloride with N-butyl-N-(2-diethylaminoethyl)amine, followed by hydrochloride salt formation under acidic conditions. The salt formation step optimizes pharmacokinetic properties, increasing dissolution rates in physiological fluids by approximately 40% compared to the free base .

Pharmacological Mechanism of Action

Potassium Channel Blockade

Bunaftine hydrochloride operates as a class III antiarrhythmic agent, primarily inhibiting the delayed rectifier potassium current (Iₖₓ) in cardiac myocytes . By prolonging phase 3 repolarization of the action potential, it extends the effective refractory period (ERP) by 25–30% in ventricular tissue, thereby preventing re-entrant arrhythmias . Electrophysiological studies demonstrate half-maximal inhibitory concentrations (IC₅₀) of 0.8–1.2 μM for Iₖₓ in human cardiomyocytes, indicating potent channel-blocking activity .

Secondary Effects on Sodium and Calcium Channels

At higher concentrations (>5 μM), Bunaftine hydrochloride exhibits mild inhibition of sodium (Naᵥ1.5) and L-type calcium channels (Caᵥ1.2), contributing to its broad-spectrum antiarrhythmic profile . This dual activity reduces the risk of torsades de pointes, a common adverse effect of pure potassium channel blockers, by maintaining calcium homeostasis .

Pharmacokinetics and Metabolism

Absorption and Distribution

Preclinical studies in animal models reveal oral bioavailability of 60–65% for Bunaftine hydrochloride, with peak plasma concentrations achieved within 2–3 hours post-administration. The compound demonstrates a volume of distribution (Vd) of 8–10 L/kg, suggesting extensive tissue penetration, particularly in cardiac and hepatic tissues . Protein binding exceeds 90%, predominantly to albumin and α₁-acid glycoprotein .

Metabolism and Excretion

Bunaftine hydrochloride undergoes hepatic metabolism via cytochrome P450 3A4 (CYP3A4), producing two primary metabolites: N-desethyl Bunaftine and hydroxylated naphthalene derivatives. Renal excretion accounts for 55–60% of elimination, with a terminal half-life of 6–8 hours in humans .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 60–65% |

| Tₘₐₓ | 2–3 hours |

| Volume of Distribution | 8–10 L/kg |

| Half-Life | 6–8 hours |

| Clearance | 1.2 L/h/kg |

Clinical Applications and Trial Status

Comparative Efficacy

Compared to other class III agents:

-

Amiodarone: Bunaftine exhibits 30% fewer thyroid-related adverse effects but shorter half-life .

-

Dofetilide: Similar Iₖₓ inhibition potency but lower proarrhythmic risk .

Research Gaps and Future Directions

Unanswered Questions

-

Long-Term Safety: No data exist beyond 12-month usage.

-

Drug Interactions: Potential CYP3A4-mediated interactions with anticoagulants remain unstudied.

Emerging Opportunities

Reformulation as a sustained-release tablet could mitigate its short half-life, while nanoparticle delivery systems may enhance cardiac targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume